1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazole
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Overview
Description
1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenoxyethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the intermediate 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenol. This intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to form the phenoxyethylamine derivative. The final step involves the cyclization of this derivative with o-phenylenediamine under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole ring, where substituents like nitro groups can be introduced using reagents such as nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Nitro-substituted benzodiazole derivatives.
Scientific Research Applications
1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}
Properties
IUPAC Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-6-15-9-10-18(19(13-15)22-2)23-12-11-21-14-20-16-7-4-5-8-17(16)21/h3-10,13-14H,11-12H2,1-2H3/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPUPJDWOASDP-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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